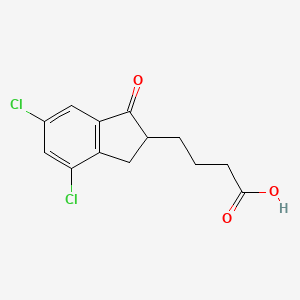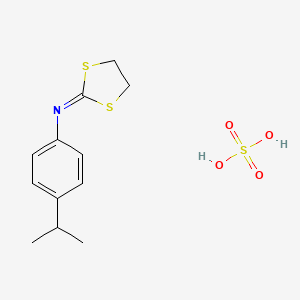
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine;sulfuric acid is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the dithiolan and imine groups, along with the sulfuric acid component, makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine typically involves the reaction of 4-isopropylbenzaldehyde with a dithiolane derivative under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the dithiolan ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The dithiolan ring and imine group play crucial roles in these interactions, facilitating the binding and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-nitrophenyl)-1,3-dithiolan-2-imine
- N-(4-chlorophenyl)-1,3-dithiolan-2-imine
- N-(4-methoxyphenyl)-1,3-dithiolan-2-imine
Uniqueness
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Propriétés
Numéro CAS |
89388-44-3 |
|---|---|
Formule moléculaire |
C12H17NO4S3 |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine;sulfuric acid |
InChI |
InChI=1S/C12H15NS2.H2O4S/c1-9(2)10-3-5-11(6-4-10)13-12-14-7-8-15-12;1-5(2,3)4/h3-6,9H,7-8H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
WDYKBQOZAVKUBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N=C2SCCS2.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


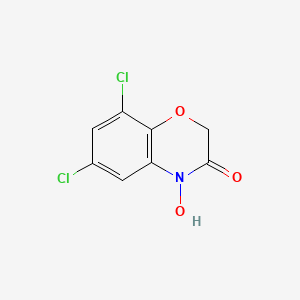
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
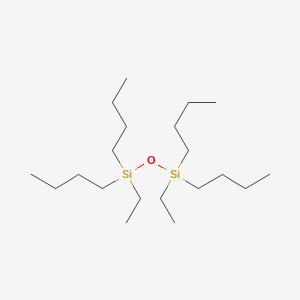
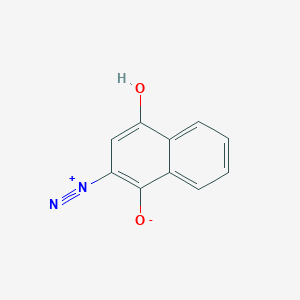
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
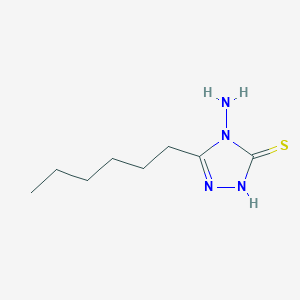
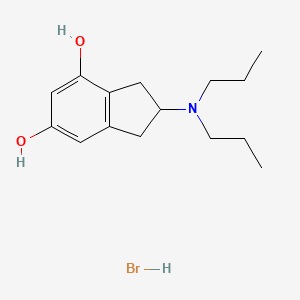

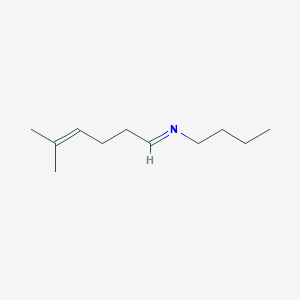
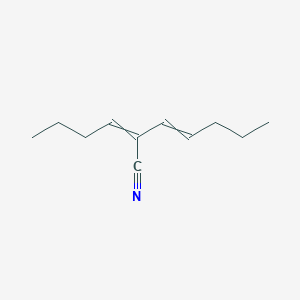
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
